molecular formula C19H15F3NO4P B13706801 Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate

Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate

Cat. No.: B13706801
M. Wt: 409.3 g/mol
InChI Key: HEDQPBCHBNICNA-UHFFFAOYSA-N
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Description

Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate is an organic compound with the molecular formula C19H15F3NO4P. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a phenylphosphoramidate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate typically involves the reaction of 4-(trifluoromethoxy)phenol with phenylphosphorodichloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions: Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphoric acid and phosphine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphoramidate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

  • Phenyl 4-(trifluoromethoxy)benzenesulfonate
  • 4-(trifluoromethyl)phenol
  • 4-(trifluoromethoxy)phenylurea

Comparison: Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate is unique due to its phosphoramidate moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while 4-(trifluoromethyl)phenol is primarily used as an intermediate in organic synthesis, this compound has broader applications in biochemistry and medicinal chemistry .

Properties

Molecular Formula

C19H15F3NO4P

Molecular Weight

409.3 g/mol

IUPAC Name

N-[phenoxy-[4-(trifluoromethoxy)phenoxy]phosphoryl]aniline

InChI

InChI=1S/C19H15F3NO4P/c20-19(21,22)25-16-11-13-18(14-12-16)27-28(24,23-15-7-3-1-4-8-15)26-17-9-5-2-6-10-17/h1-14H,(H,23,24)

InChI Key

HEDQPBCHBNICNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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